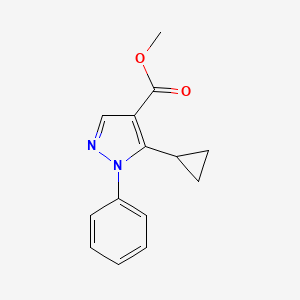

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVYCHDQQBZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674913 | |

| Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-48-9 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate"

An In-Depth Technical Guide to the Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse pharmacological activities.[1][2] This specific derivative, featuring cyclopropyl and phenyl substitutions, represents a class of compounds with significant potential in drug discovery, particularly as antagonists for receptors like the cannabinoid 1 (CB1) receptor.[3] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, grounding the protocol in established mechanistic principles. The primary synthetic strategy detailed herein is a robust two-step process: (1) a Knorr pyrazole synthesis via cyclocondensation to form the core heterocyclic acid, followed by (2) a classic Fischer esterification to yield the target methyl ester. This guide is designed to be a self-validating resource, complete with detailed protocols, process logic, and visual aids to ensure reproducibility and a deeper understanding of the synthetic pathway.

Strategic Overview: Retrosynthesis and Core Principles

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. The most reliable and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] This method forms the foundation of our synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, points to two primary precursors:

-

The Pyrazole Carboxylic Acid Intermediate: 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This intermediate can be readily converted to the final product via esterification.

-

The Core Pyrazole Ring: Disconnecting the pyrazole ring itself via the Knorr synthesis logic leads to phenylhydrazine and a suitable 1,3-dicarbonyl precursor, specifically a β-ketoester such as ethyl 3-cyclopropyl-3-oxopropanoate .

The overall synthetic workflow is visualized below.

Figure 1: High-level synthetic workflow.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5] The reaction proceeds through the formation of an imine, followed by intramolecular attack and dehydration to form the aromatic pyrazole ring.[6] The use of a β-ketoester as the 1,3-dicarbonyl component provides a convenient handle for introducing the carboxylate functionality at the 4-position of the pyrazole.

The key steps of the mechanism are as follows:

-

Initial Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the β-ketoester, typically the more electrophilic ketone.

-

Imine/Enamine Formation: A hydrazone intermediate is formed, which can tautomerize.

-

Cyclization: The terminal nitrogen of the hydrazine moiety performs an intramolecular nucleophilic attack on the second carbonyl group (the ester).

-

Dehydration/Aromatization: The resulting heterocyclic intermediate eliminates two molecules of water (or one water and one alcohol molecule from the ester) to yield the stable, aromatic pyrazole ring.

Figure 2: Simplified Knorr pyrazole synthesis mechanism.

Experimental Protocols

The following protocols provide a two-step pathway to the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This procedure first creates the ethyl ester of the pyrazole via cyclocondensation and then hydrolyzes (saponifies) it in the same pot to the desired carboxylic acid intermediate.

Causality Behind Experimental Choices:

-

Solvent: Absolute ethanol is chosen as it is a good solvent for both reactants and facilitates the reaction without competing water molecules in the initial condensation step.

-

Catalyst: A catalytic amount of a strong acid (like HCl or H₂SO₄) is often used to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.[5]

-

Saponification: Lithium hydroxide (LiOH) is a strong base used for the hydrolysis of the ethyl ester to the carboxylate salt.[7] The reaction is typically performed in a mixed solvent system like THF/water to ensure solubility of both the organic ester and the inorganic base.

-

Acidification: Citric acid or dilute HCl is used to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.[7]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 156.18 | 10.0 g | 1.0 | Starting β-ketoester |

| Phenylhydrazine | 108.14 | 7.0 g | 1.01 | Use freshly distilled if possible |

| Absolute Ethanol | 46.07 | 150 mL | - | Solvent for condensation |

| Conc. Hydrochloric Acid | 36.46 | 0.5 mL | Catalytic | Acid catalyst |

| Lithium Hydroxide (LiOH) | 23.95 | 3.1 g | 2.0 | Base for saponification |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Co-solvent for saponification |

| Water (Deionized) | 18.02 | 100 mL | - | Co-solvent for saponification |

| 1 M Hydrochloric Acid | - | As needed | - | For final acidification |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (10.0 g) and absolute ethanol (150 mL). Stir until the ester is fully dissolved.

-

Addition of Reactants: Carefully add phenylhydrazine (7.0 g) to the solution, followed by the catalytic amount of concentrated HCl (0.5 mL).

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Saponification: To the resulting crude oil, add THF (100 mL) and a solution of LiOH (3.1 g) in water (100 mL). Stir the biphasic mixture vigorously at room temperature for 6-8 hours, or until TLC indicates complete consumption of the ester.[7]

-

Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with 100 mL of water. Slowly acidify the solution by adding 1 M HCl dropwise while stirring in an ice bath.

-

Precipitation: A solid precipitate of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid will form. Continue adding acid until the pH of the solution is approximately 2-3.

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum to yield the carboxylic acid intermediate as a solid.

Protocol 2: Fischer Esterification to Synthesize Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

This classic method uses an excess of methanol in the presence of an acid catalyst to drive the equilibrium towards the formation of the methyl ester.[8]

Causality Behind Experimental Choices:

-

Reagents: An excess of methanol serves as both a reagent and the solvent, pushing the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst: Concentrated sulfuric acid is a highly effective catalyst for Fischer esterification; it protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, and also acts as a dehydrating agent.

-

Neutralization: A saturated solution of sodium bicarbonate is used to neutralize the acidic reaction mixture and remove any unreacted carboxylic acid.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 228.25 | 10.0 g | 1.0 | Intermediate from Protocol 1 |

| Methanol | 32.04 | 200 mL | Large Excess | Reagent and Solvent |

| Conc. Sulfuric Acid | 98.08 | 2.0 mL | Catalytic | Acid catalyst |

| Saturated NaHCO₃ solution | - | 150 mL | - | For neutralization |

| Ethyl Acetate | 88.11 | 200 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: Suspend the 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (10.0 g) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a stirrer and reflux condenser.

-

Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

-

Esterification: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain the reflux for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the methanol under reduced pressure.

-

Work-up: Pour the residue into a separatory funnel containing 150 mL of cold water. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Wash with brine (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the final product as a pure solid.

Process Validation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Protocol 1 | Incomplete reaction; impure phenylhydrazine; inefficient precipitation. | Ensure reaction goes to completion via TLC monitoring. Use freshly distilled phenylhydrazine. Ensure pH is sufficiently low (~2) during acidification to maximize precipitation. |

| Formation of Regioisomers | Phenylhydrazine attacks the ester carbonyl first. | This is generally less favorable due to the lower electrophilicity of the ester vs. the ketone. However, purification by column chromatography can separate isomers if formed. |

| Incomplete Esterification (Protocol 2) | Insufficient reaction time; water present in the reaction. | Extend reflux time. Ensure all reagents (especially methanol) are anhydrous. The catalytic H₂SO₄ helps sequester trace water. |

| Product Fails to Crystallize | Presence of impurities. | Purify the crude product via silica gel column chromatography before attempting recrystallization. Use a different solvent system for recrystallization. |

Safety Considerations: Hydrazine derivatives are toxic and potential carcinogens; always handle them in a fume hood with appropriate gloves.[6] Concentrated acids are highly corrosive and should be handled with extreme care.

Conclusion

The described two-step synthesis provides a reliable and scalable route to Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The strategy leverages the classic Knorr pyrazole synthesis for efficient construction of the heterocyclic core, followed by a standard Fischer esterification. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable compound for further investigation in medicinal chemistry and drug development programs.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

-

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ester synthesis by esterification [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

CAS Number: 1150164-48-9

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant therapies.[5][6] The incorporation of a cyclopropyl group, as seen in the title compound, is a strategic design element in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall physicochemical properties of a molecule. This guide provides a comprehensive technical overview of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a molecule of significant interest to researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not extensively published in publicly available literature, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1150164-48-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Calculated from structure |

| Molecular Weight | 242.28 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | General property of similar pyrazole esters |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and have low solubility in water. | Based on the lipophilic nature of the phenyl and cyclopropyl groups and the ester functionality. |

| Stability | Stable under standard laboratory conditions. Hydrolysis of the ester group may occur under strong acidic or basic conditions. | General chemical stability of pyrazole esters. |

Synthetic Strategies: A Pathway to the Pyrazole Core

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry. The construction of the pyrazole ring in Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can be conceptually approached through several established synthetic routes. A plausible and commonly employed strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Conceptual Synthetic Workflow

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a cyclopropyl-containing β-ketoester and phenylhydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of a Cyclopropyl-Substituted β-Ketoester (e.g., Methyl 4-cyclopropyl-2,4-dioxobutanoate)

This key intermediate can be prepared through various methods, such as the Claisen condensation between methyl cyclopropylcarboxylate and methyl acetate.

-

To a solution of sodium methoxide in anhydrous methanol, slowly add a mixture of methyl cyclopropylcarboxylate and methyl acetate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.

-

Purify the resulting β-ketoester by vacuum distillation or column chromatography.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the cyclopropyl-substituted β-ketoester in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization

The structural elucidation of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the methyl ester protons (a singlet around 3.5-4.0 ppm), the aromatic protons of the phenyl ring (multiplets in the aromatic region), and the pyrazole ring proton (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbons of the cyclopropyl ring, the methyl ester group (carbonyl and methoxy carbons), the phenyl ring, and the pyrazole ring.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a strong carbonyl stretch for the ester group (around 1700-1730 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic components, and C=N and C=C stretching bands characteristic of the pyrazole ring.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.28 g/mol ).

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not widely reported, its structural motifs suggest significant potential in several areas of drug discovery.

-

As a Scaffold for Library Synthesis: This compound is an excellent starting point for the synthesis of a library of related pyrazole derivatives. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. This approach is valuable for structure-activity relationship (SAR) studies.

-

Potential as an Anti-inflammatory Agent: Many pyrazole-containing compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of this molecule make it a candidate for investigation as a potential anti-inflammatory agent.

-

Antimicrobial and Anticancer Research: The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3] Therefore, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives warrant screening in relevant biological assays to explore their potential in these therapeutic areas.

-

Cannabinoid Receptor Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been investigated as cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for obesity and related metabolic disorders.[7]

Caption: Potential research applications.

Conclusion and Future Directions

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure embodies key features often sought in modern drug candidates. Future research should focus on the development and optimization of a robust synthetic protocol, full physicochemical and spectroscopic characterization, and comprehensive biological evaluation to unlock its therapeutic potential. The exploration of this and related pyrazole derivatives will undoubtedly contribute to the advancement of novel therapeutics.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.

- Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4346-4356.

- Kumar, A., et al. (2013). A review on synthesis and biological importance of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1736-1748.

- Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 70-78.

- Abdel-Wahab, B. F., et al. (2021).

- Bozdağ-Dündar, O., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1431-1445.

- Patel, R. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-806.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, a cornerstone of medicinal chemistry. We will delve into the core principles underlying their therapeutic potential, from their fundamental chemical properties to their intricate interactions with biological targets. This document is designed to be a practical resource, offering not only a conceptual framework but also actionable experimental protocols and data-driven insights to inform and accelerate drug discovery and development programs.

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural features allow it to interact with a wide array of biological targets with high affinity and specificity. The ability of the pyrazole ring to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, combined with its metabolic stability, makes it an ideal foundation for the design of novel therapeutics.[2]

The versatility of the pyrazole core is evident in the number of FDA-approved drugs that incorporate this moiety, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant (though later withdrawn for psychiatric side effects), and the kinase inhibitor Ruxolitinib.[2][3] These examples underscore the broad therapeutic applicability of pyrazole derivatives, spanning a wide range of diseases from inflammation and cancer to infectious diseases.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] Their ability to target key proteins involved in cell cycle progression, signal transduction, and angiogenesis has led to the development of several successful and promising anticancer drugs.

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

CDKs are a family of protein kinases that control the progression of the cell cycle.[6] Overexpression or aberrant activation of CDKs is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as potent CDK inhibitors.[3][7][8] For instance, several novel pyrazole derivatives have shown significant inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Pyrazole-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10] This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[9][10][11] For example, certain pyrazole compounds have been found to increase the activity of caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates and ultimately cell death.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed pyrazole compounds.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound 4 | NCI 60-cell panel | CDK2 | Mean GI 96.47% | [7] |

| Compound 9 | NCI 60-cell panel | CDK2 | Mean GI 65.90% | [7] |

| Compound 7d | MCF-7 | CDK2 | 1.47 | [3] |

| Compound 10b | MCF-7 | CDK2 | 10.05 | [6] |

| Compound 33 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [4] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [4] |

| Compound 43 | MCF-7 | PI3K | 0.25 | [4] |

| Compound 22 | MCF7, A549, HeLa, PC3 | EGFR | 2.82 - 6.28 | [5] |

| Compound 23 | MCF7, A549, HeLa, PC3 | EGFR | 2.82 - 6.28 | [5] |

| Compound 12 | MDA-MB231, HepG2 | Tubulin | 3.64 - 16.13 | [5] |

| L2 | CFPAC-1 | Unknown | 61.7 | [12] |

| L3 | MCF-7 | Unknown | 81.48 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them promising candidates for the development of novel anti-infective drugs.[16][17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. For example, some pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV in bacteria, enzymes that are crucial for DNA replication.[18]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected pyrazole derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | Staphylococcus aureus | 62.5 | [16] |

| Compound 21a | Bacillus subtilis | 125 | [16] |

| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [16] |

| Compound 21c | Candida albicans | >125 | [16] |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [17] |

| Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 | [17] |

| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | [17] |

| Pyrazoline 9 | S. aureus (MDR) | 4 | [19] |

| Pyrazoline 9 | E. faecalis (MDR) | 4 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole derivatives (dissolved in a suitable solvent)

-

Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Standard antibiotic (for comparison)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives have a long history of use as anti-inflammatory agents, with Celecoxib being a prime example.[20][21][22]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[20][21] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20]

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. The following table presents data on the anti-inflammatory effects of some celecoxib analogs.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Celecoxib | 10 | 71.21 | [23] |

| Compound 19 | 10 | 59.38 | [23] |

| Compound 27 | 10 | 65.03 | [23] |

| Compound N7 | 10 | Relative activity to celecoxib: 1.13 | [24] |

| Compound N9 | 10 | Relative activity to celecoxib: 1.08 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[20][26][27][28]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivatives or the standard drug orally or intraperitoneally to the rats. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyrazole derivatives with enhanced potency and selectivity.[29][30][31]

-

Substitutions at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the biological activity. For example, in many kinase inhibitors, a bulky hydrophobic group at this position is often required for optimal binding to the ATP-binding pocket of the kinase.[29]

-

Substitutions at C3 and C5: The groups at the C3 and C5 positions are critical for target recognition. In COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at one of these positions is essential for selective binding to the COX-2 active site.[21] In antimicrobial pyrazoles, the nature of the substituents at these positions can determine the spectrum of activity.[30]

-

Substitutions at C4: Modification at the C4 position can also modulate the activity and selectivity of pyrazole derivatives. For instance, the introduction of different groups at this position in pyrazole-based kinase inhibitors has been shown to fine-tune their selectivity profile.[29]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform for the discovery and development of new therapeutic agents.[2] The diverse biological activities of pyrazole derivatives, coupled with their favorable drug-like properties, ensure their continued prominence in medicinal chemistry. Future research in this area will likely focus on:

-

The development of more selective and potent inhibitors of novel therapeutic targets.

-

The use of computational methods and artificial intelligence to accelerate the design and optimization of new pyrazole-based drugs.

-

The exploration of pyrazole derivatives for the treatment of emerging and neglected diseases.

References

Sources

- 1. inotiv.com [inotiv.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 31. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic versatility have enabled the development of a wide array of therapeutic agents targeting a diverse range of biological macromolecules.[2][4] This guide provides an in-depth analysis of the key therapeutic targets of pyrazole-containing compounds, with a focus on their mechanisms of action, the causality behind experimental validation, and the structure-activity relationships that govern their potency and selectivity. We will explore established targets such as protein kinases and cyclooxygenases, as well as emerging targets including G-protein coupled receptors and metabolic enzymes, providing a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole core is a cornerstone of numerous approved drugs, reflecting its favorable physicochemical properties that contribute to improved pharmacokinetics and pharmacological effects.[5][6][7][8] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the compound's interaction with specific biological targets.[9] This adaptability has led to the successful development of drugs for a multitude of diseases, including cancer, inflammation, cardiovascular conditions, and neurological disorders.[1][6][10][11]

The success of pyrazole-based drugs is rooted in the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with the amino acid residues in the active sites of target proteins.[7] This guide will dissect these interactions within the context of specific, high-value therapeutic targets.

Established Therapeutic Targets: A Mechanistic Overview

Protein Kinases: The Engine Room of Cellular Signaling

Aberrant protein kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most widely studied classes of therapeutic targets.[1][12] Pyrazole derivatives have emerged as highly effective protein kinase inhibitors (PKIs), with several FDA-approved drugs demonstrating their clinical utility.[10][12]

Mechanism of Action: Most pyrazole-based PKIs are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[12] The pyrazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region.

Key Targets and Approved Drugs:

-

Janus Kinases (JAKs): Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2, crucial for cytokine signaling in inflammatory diseases and myeloproliferative neoplasms.[4][12]

-

B-Raf Proto-Oncogene (BRAF): Encorafenib targets the V600E mutant BRAF kinase, a driver of melanoma and other cancers.[4][12]

-

BCR-ABL: Asciminib is an allosteric inhibitor of the BCR-ABL fusion protein, a key driver in chronic myelogenous leukemia.[4][12]

-

Receptor Tyrosine Kinases (e.g., c-Met, VEGFR, PDGFR): Crizotinib is a multi-targeted inhibitor effective against ALK, ROS1, and c-Met driven cancers.[12][13]

Table 1: Selected FDA-Approved Pyrazole-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | Therapeutic Area |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer |

| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer |

| Asciminib | BCR-ABL (Allosteric) | Chronic Myelogenous Leukemia |

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia |

Experimental Validation Workflow: Identifying a Novel Pyrazole-Based Kinase Inhibitor

The identification and validation of a new kinase inhibitor is a multi-step process designed to ensure potency, selectivity, and cellular activity.

Diagram 1: Kinase Inhibitor Discovery Workflow

Caption: High-level workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of a pyrazole compound required to inhibit 50% of the target kinase's activity.

-

Materials: Recombinant target kinase, kinase buffer, ATP, specific peptide substrate, pyrazole compound stock (in DMSO), detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare a serial dilution of the pyrazole compound in a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase). b. Add the target kinase to each well and incubate for 15 minutes to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and quantify the kinase activity by adding the detection reagent, which measures the amount of ADP produced. e. Read the luminescence on a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Causality: This assay directly measures the compound's ability to interfere with the enzyme's catalytic function. Performing this at the ATP Km concentration provides a standardized measure of potency.

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

The discovery of pyrazole-based selective COX-2 inhibitors revolutionized the treatment of inflammatory conditions.[3][14] These agents effectively reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

Mechanism of Action: Arachidonic acid is converted into prostaglandins by two COX isoforms, COX-1 and COX-2.[14] While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation.[14] Pyrazole-based inhibitors like Celecoxib exploit a structural difference between the two isoforms—a larger, more accommodating side pocket in the COX-2 active site. The specific substitutions on the pyrazole ring allow the molecule to bind within this side pocket, selectively blocking the activity of COX-2.

Diagram 2: COX-2 Selective Inhibition Pathway

Caption: Selective inhibition of COX-2 by pyrazole compounds.

Key Pyrazole-Based COX-2 Inhibitors:

-

Celecoxib: The archetypal selective COX-2 inhibitor used for arthritis and acute pain.[3]

-

Deracoxib: A veterinary NSAID used for osteoarthritis in dogs.[17]

Emerging Therapeutic Targets

The versatility of the pyrazole scaffold continues to be explored, leading to the identification of novel therapeutic targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[18][19] The development of pyrazole-based ligands for GPCRs is an active area of research.

-

Cannabinoid Receptor 1 (CB1): The withdrawn anti-obesity drug Rimonabant was a pyrazole-based inverse agonist of the CB1 receptor. While its safety profile led to its removal from the market, it demonstrated that pyrazoles could effectively and potently modulate GPCRs.[4][7]

-

Allosteric Modulators: Pyrazoles are being investigated as allosteric modulators, which bind to a site distinct from the endogenous ligand binding site.[19] This can provide greater selectivity and a more nuanced modulation of receptor activity.[19]

Experimental Validation: GPCR Target Engagement

Validating that a pyrazole compound engages a GPCR in a cellular context is critical. Assays measuring downstream signaling events are commonly used.

Protocol: cAMP Accumulation Assay

-

Objective: To measure the ability of a pyrazole compound to modulate the activity of a Gs or Gi-coupled receptor by quantifying changes in cyclic AMP (cAMP) levels.

-

Materials: Cells stably expressing the target GPCR, agonist for the receptor, pyrazole compound, lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the pyrazole compound. c. Stimulate the cells with a known agonist of the GPCR to induce (Gs) or inhibit (Gi) adenylyl cyclase. d. After incubation, lyse the cells to release intracellular cAMP. e. Quantify cAMP levels using a competitive immunoassay format (e.g., HTRF).

-

Data Analysis: A decrease in the agonist-induced cAMP signal indicates antagonistic activity for a Gs-coupled receptor, while a rescue of a forskolin-induced signal indicates agonistic activity for a Gi-coupled receptor.

-

Causality: This functional assay provides direct evidence of the compound's impact on the G-protein-dependent signaling pathway immediately downstream of receptor activation.[20]

Other Emerging Targets

-

Phosphodiesterases (PDEs): Sildenafil, a well-known drug for erectile dysfunction, contains a fused pyrazole ring (pyrazolo[4,3-d]pyrimidine) and functions by inhibiting PDE5.[4][6]

-

DNA and Associated Enzymes: Some pyrazole derivatives have shown the ability to act as DNA binding agents or to inhibit enzymes like topoisomerase, presenting opportunities in oncology.[13][21]

-

Carbonic Anhydrase: Pyrazole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[22][23]

Challenges and Future Directions

While the pyrazole scaffold is highly valuable, challenges remain. Achieving selectivity, particularly within large enzyme families like kinases, is a significant hurdle requiring careful structure-based design and extensive screening. Furthermore, optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) is crucial for translating a potent inhibitor into a successful drug.

The future of pyrazole-based drug discovery lies in several exciting areas:

-

Targeting Protein-Protein Interactions: Designing pyrazole compounds that can disrupt key protein-protein interactions is a challenging but potentially rewarding frontier.

-

Covalent Inhibitors: Developing pyrazoles with reactive groups that can form a covalent bond with the target protein can lead to increased potency and duration of action.

-

Fused Systems: Exploring novel fused pyrazole heterocyclic systems can unlock new chemical space and interactions with novel targets.[24]

Conclusion

The pyrazole scaffold is a proven and powerful tool in the armamentarium of medicinal chemists. Its presence in numerous clinically successful drugs is a testament to its privileged nature. By targeting a wide and expanding range of proteins, from kinases and COX enzymes to GPCRs and metabolic enzymes, pyrazole derivatives continue to offer immense potential for the development of new therapies. A deep understanding of the mechanisms of action and the application of robust experimental validation workflows, as outlined in this guide, are essential for harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Science. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Open Ukrainian Citation Index. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

-

Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]

-

Tools for GPCR drug discovery. PubMed Central. Available at: [Link]

-

GPCRs in Intracellular Compartments: New Targets for Drug Discovery. PubMed Central. Available at: [Link]

-

How ligands illuminate GPCR molecular pharmacology. PubMed Central. Available at: [Link]

-

Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciencescholar.us [sciencescholar.us]

- 17. news-medical.net [news-medical.net]

- 18. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure of Pyrazole Carboxylate Analogs

Introduction: The Significance of Three-Dimensional Architecture

In the landscape of modern drug discovery and materials science, the pyrazole ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and functional materials.[1] When functionalized with a carboxylate group, these analogs gain versatile coordination capabilities and the potential for intricate intermolecular interactions.[2][3] Understanding their precise three-dimensional crystal structure is not merely an academic exercise; it is the key to unlocking their function. For the drug development professional, the crystal structure reveals the exact conformation a molecule adopts, providing a blueprint for designing potent inhibitors that fit precisely into a target enzyme's active site.[4][5][6] For the materials scientist, it explains how individual molecules self-assemble into larger, ordered structures like metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[3][7][8][9]

This guide provides a comprehensive overview of the critical steps and considerations in determining and interpreting the crystal structure of pyrazole carboxylate analogs, moving from chemical synthesis to the elucidation of structure-property relationships.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the target molecule and, critically, the growth of a single, high-quality crystal.

Synthetic Pathways to Pyrazole Carboxylate Scaffolds

The versatility of the pyrazole core stems from the numerous synthetic routes available for its construction and subsequent functionalization. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10]

-

Knorr Pyrazole Synthesis and Related Methods: This classical approach involves reacting a β-diketone with hydrazine. To generate pyrazole carboxylates, one of the carbonyl groups is typically part of an ester, such as a β-ketoester. For instance, reacting a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide yields a dioxo-butanoate intermediate. Subsequent treatment with hydrazine hydrate, often in the presence of acetic acid, drives the cyclization to form the desired ethyl pyrazole-carboxylate.[2]

-

1,3-Dipolar Cycloaddition: This method offers excellent regioselectivity. For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates.[11]

-

Functionalization of Pre-existing Pyrazoles: Existing pyrazole rings can be modified. For example, a key intermediate like pyridinyl-1H-pyrazole-5-carboxylic acid can be synthesized from the reaction of 2,3-dichloropyridine with hydrazine, followed by a series of reactions including treatment with diethyl maleate and subsequent oxidation and hydrolysis.[12]

The choice of synthetic route is critical as it dictates the substitution patterns on the pyrazole ring, which in turn governs the molecule's electronic properties and, crucially, its intermolecular interactions in the solid state.

The Art and Science of Single-Crystal Growth

Obtaining a diffraction-quality single crystal is often the most significant bottleneck in structural analysis.[13] The goal is to encourage molecules in a solution to slowly and methodically assemble into a perfectly ordered lattice. This requires patience and a systematic approach to manipulating solubility.[14][15]

Core Principle: The foundation of crystallization is to prepare a saturated or nearly saturated solution and then slowly change the conditions to create a supersaturated state, from which the crystal will grow.[16] The key is slowness; rapid precipitation leads to amorphous powder or a mass of tiny, unusable crystals.[14]

Detailed Protocol: Vapor Diffusion for Pyrazole Carboxylate Analogs

Vapor diffusion is a highly successful method for growing high-quality crystals of organic molecules.[17] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.

Step-by-Step Methodology:

-

Purity is Paramount: Begin with the purest possible sample of your pyrazole carboxylate analog. Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[17]

-

Solvent Selection:

-

Inner Vial Solvent: Dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., tetrahydrofuran, chloroform, methanol).[17]

-

Outer Vial Anti-Solvent: Select a more volatile "poor" solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[17] The two solvents must be miscible.[15]

-

-

Setup:

-

Place your compound solution in a small, open vial.

-

Place this inner vial inside a larger vial or beaker containing a reservoir of the anti-solvent.

-

Seal the outer container tightly.

-

-

Incubation:

-

Place the sealed system in a location free from vibrations and temperature fluctuations.[14][17] Mechanical disturbances can cause the formation of multiple small crystals instead of a few large ones.[14]

-

The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial.

-

This gradually decreases the solubility of your compound in the mixed-solvent system, leading to slow crystallization over days or weeks.

-

-

Patience and Observation: Do not disturb the setup.[17] Check on the progress infrequently. Patience is a critical virtue in crystallography.[14]

Part 2: Elucidating the Architecture - The X-ray Crystallography Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its atomic structure can be determined using single-crystal X-ray diffraction.[13][18] This technique provides a three-dimensional map of the electron density within the crystal, from which the positions of atoms and their bonding relationships can be deduced.[19]

The overall workflow can be visualized as a linear process from data collection to the final, validated structural model.[19][20]

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically in a stream of nitrogen gas) to minimize thermal vibrations and rotated in a monochromatic X-ray beam.[19] The crystal diffracts the X-rays, creating a unique pattern of reflections whose intensities and positions are recorded.[13]

-

Data Reduction and Scaling: The raw diffraction data are processed to correct for experimental factors and to scale the reflection intensities.

-

Structure Solution (Solving the Phase Problem): The intensities of the diffraction spots provide the amplitudes of the scattered X-rays, but the phase information is lost.[19] For small molecules like pyrazole carboxylates, this "phase problem" is typically solved using direct methods, which are computational algorithms that use statistical relationships between reflections to estimate the initial phases.[19]

-

Structure Refinement: The initial model derived from the solved phases is refined using a least-squares process. This iterative procedure adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

-

Validation and Deposition: The final structure is validated using various quality metrics (e.g., R-factors). Once finalized, it is standard practice to deposit the structural data in a public repository like the Cambridge Structural Database (CSD) to make it available to the scientific community.[19][21]

Part 3: Interpreting the Structure - Key Supramolecular Interactions

The crystal structure is more than just the coordinates of atoms; it is a map of the non-covalent interactions that govern how molecules recognize each other and pack in the solid state. For pyrazole carboxylates, several key interactions are consistently observed.[22][23]

Hydrogen Bonding: The Master Architect

Hydrogen bonds are the most powerful and directional non-covalent interactions, playing a dominant role in the crystal engineering of these systems. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen), while the carboxylate group provides strong hydrogen bond acceptors (the oxygen atoms).[24][25]

-

Carboxyl-Carboxyl Dimers: A classic and robust supramolecular synthon is the formation of hydrogen-bonded dimers between carboxylic acid groups of two neighboring molecules.[26]

-

Pyrazole-Carboxylate Interactions: Intramolecular or intermolecular hydrogen bonds can form between the pyrazole N-H and a carboxylate oxygen.[26] These interactions can lead to specific, recurring patterns or motifs.[26]

-

N-H···N Pyrazole Chains: The N-H donor of one pyrazole can interact with the free nitrogen acceptor of an adjacent molecule, leading to the formation of chains or cyclic oligomers (e.g., trimers).[24][27]

π-π Stacking: Aromatic Recognition

The aromatic pyrazole ring and any attached phenyl substituents create opportunities for π-π stacking interactions. These occur when the electron-rich faces of two aromatic rings stack on top of each other (either face-to-face or offset). These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the crystal packing, especially in planar molecules.[28][29][30][31] The presence and geometry of π-π stacking can be tailored by the choice of substituents on the aromatic rings.[28]

Part 4: Structure-Property Relationships and Applications

The ultimate goal of crystal structure analysis is to forge a link between the observed molecular arrangement and the material's bulk properties and function.

Application in Drug Development: The Case of Celecoxib

Celecoxib (Celebrex®) is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that features a 1,5-diarylpyrazole core.[32] Its crystal structure, and that of its analogs, provides invaluable insights for drug design.[33][34][35]

-

Binding Conformation: The crystal structure of celecoxib bound to the COX-2 enzyme reveals the precise three-dimensional conformation the drug adopts within the active site.[6] It shows how the sulfonamide group (-SO₂NH₂) hydrogen bonds with key amino acid residues, and how the substituted phenyl rings occupy specific hydrophobic pockets.

-

Structure-Activity Relationships (SAR): By systematically synthesizing analogs and determining their crystal structures, researchers can build a detailed understanding of SAR.[4][5][36][37] For example, studies have shown that a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position are critical for potent antagonistic activity at cannabinoid receptors in some pyrazole series.[4][36] This knowledge, grounded in the visual evidence of crystal structures, allows for the rational design of more potent and selective inhibitors.

Table 1: Crystallographic Data for Representative Pyrazole-Containing Drugs

| Compound | PDB ID | Space Group | Unit Cell Dimensions (Å, °) | Key Interactions in Binding Site |

| Celecoxib | 5KIR | P2₁2₁2₁ | a=60.2, b=65.1, c=110.5 | H-bonds from sulfonamide to His90, Arg513 |

| SR141716A | 1O9K | P2₁2₁2₁ | a=13.3, b=25.2, c=42.6 | Hydrophobic interactions, H-bond to Lys192 |

Data is illustrative and sourced from public databases like the Protein Data Bank (PDB). Actual values should be consulted from the specific deposition files.

Application in Materials Science: Metal-Organic Frameworks (MOFs)

Pyrazole carboxylates are excellent ligands for constructing MOFs.[3] The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions (like Zn²⁺ or Cu²⁺), acting as nodes.[8][26] The organic pyrazole carboxylate unit acts as the "linker" that connects these nodes into a 1D, 2D, or 3D network.[7] The crystal structure of the resulting MOF defines its porosity, pore size, and surface area, which are critical for applications such as CO₂ capture and storage.[7][9]

Conclusion

The crystal structure of a pyrazole carboxylate analog is the ultimate arbiter of its solid-state behavior and a powerful predictor of its function. It provides an atomic-level understanding that bridges synthetic chemistry with pharmacology and materials science. For researchers in these fields, the ability to cultivate high-quality single crystals and interpret the resulting three-dimensional structures is an indispensable skill. The insights gained from these analyses—from the subtle interplay of hydrogen bonds and π-stacking to the precise fit of a drug in its target—are fundamental to the rational design of the next generation of medicines and advanced materials.

References

-

Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. Available at: [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

-

Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption. Repositorio UC. Available at: [Link]

-

Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]

-

Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. CNKI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. Available at: [Link]

-